Receptor Binding Profile: Pasireotide vs. Octreotide — 39-Fold Higher Affinity for SSTR5
Pasireotide demonstrates a markedly different somatostatin receptor binding profile compared with octreotide. Direct binding studies show that pasireotide has a 39-fold higher binding affinity for SSTR5, 30-fold higher for SSTR1, and 5-fold higher for SSTR3 relative to octreotide, while its affinity for SSTR2 is slightly lower (0.4-fold) [1].
| Evidence Dimension | Somatostatin receptor binding affinity |
|---|---|
| Target Compound Data | Pasireotide: SSTR5 (39-fold higher), SSTR1 (30-fold higher), SSTR3 (5-fold higher), SSTR2 (0.4-fold lower) vs. octreotide |
| Comparator Or Baseline | Octreotide (reference baseline = 1× for each receptor subtype) |
| Quantified Difference | SSTR5: 39×; SSTR1: 30×; SSTR3: 5×; SSTR2: 0.4× |
| Conditions | In vitro competitive radioligand binding assays using recombinant human somatostatin receptor subtypes |
Why This Matters
This differential receptor profile directly determines which pathologies are responsive to treatment; SSTR5 predominance in corticotroph adenomas makes pasireotide uniquely effective for Cushing's disease research, whereas first-generation SRLs with SSTR2 preference show minimal efficacy in this application.
- [1] Schmid HA. Pasireotide (SOM230) prevents sulfonylurea-induced hypoglycemia in rats. Exp Clin Endocrinol Diabetes. 2015;123(3):193-197. View Source
